![molecular formula C9H8N2O2 B3191590 2-Methyl-7-nitro-1H-indole CAS No. 55899-46-2](/img/structure/B3191590.png)
2-Methyl-7-nitro-1H-indole
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Overview
Description
It belongs to the indole family, which is a significant class of compounds found in natural products and drugs. Indoles play essential roles in cell biology and exhibit various biologically vital properties .
Synthesis Analysis
The synthesis of 2-Methyl-7-nitro-1H-indole involves several steps. For instance, the Japp–Klingemann reaction of phenyldiazonium chloride and 2-hydroxymethylene-5-methylcyclohexanone leads to hydrazine, which then undergoes Fischer indole synthesis to yield 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole .
Molecular Structure Analysis
The molecular formula of 2-Methyl-7-nitro-1H-indole is C9H9N, and its molecular weight is approximately 131.17 g/mol. The compound features an indole ring with a methyl group at position 2 and a nitro group at position 7 .
Chemical Reactions Analysis
While there are various reactions involving indoles, one example is the synthesis of 4-bromo-3-nitro-1-bromomethylbenzene from 2-methyl-7-nitro-1H-indole. These reactions are essential for constructing complex molecular architectures and exploring novel methods of synthesis .
properties
IUPAC Name |
2-methyl-7-nitro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-7-3-2-4-8(11(12)13)9(7)10-6/h2-5,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDQGXUXUKTOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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